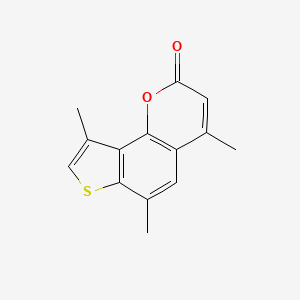![molecular formula C15H14O4 B14240108 [(4-Methylnaphthalen-1-yl)methyl]propanedioic acid CAS No. 364056-37-1](/img/structure/B14240108.png)
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a propanedioic acid group attached to a 4-methylnaphthalen-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylnaphthalen-1-yl)methyl]propanedioic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene.
Bromination: 4-Methylnaphthalene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to form 1-bromo-4-methylnaphthalene.
Grignard Reaction: The brominated product undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the naphthalene ring.
科学的研究の応用
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(4-Methylnaphthalen-1-yl)methyl]propanedioic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
Naphthalene-1,4-dicarboxylic acid: Similar structure but with two carboxylic acid groups directly attached to the naphthalene ring.
4-Methylnaphthalene-1-boronic acid: Contains a boronic acid group instead of a propanedioic acid group.
Uniqueness
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid is unique due to the presence of both a naphthalene ring and a propanedioic acid group, which imparts distinct chemical and physical properties
特性
CAS番号 |
364056-37-1 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC名 |
2-[(4-methylnaphthalen-1-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C15H14O4/c1-9-6-7-10(8-13(14(16)17)15(18)19)12-5-3-2-4-11(9)12/h2-7,13H,8H2,1H3,(H,16,17)(H,18,19) |
InChIキー |
LDVCCKIBOQWVDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)CC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


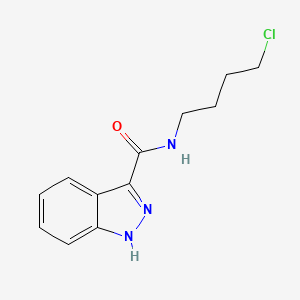
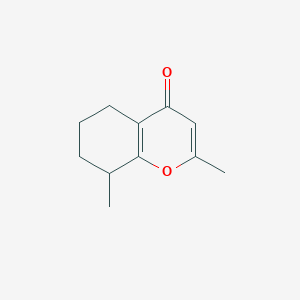
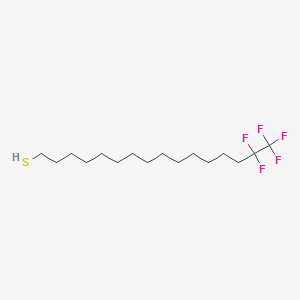
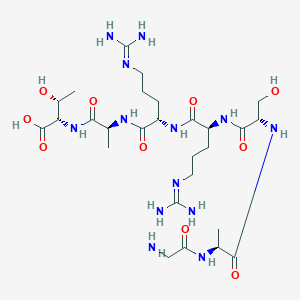

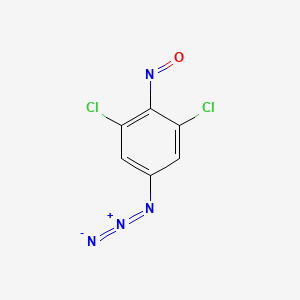

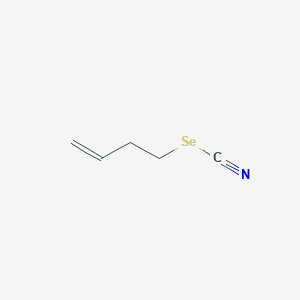
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
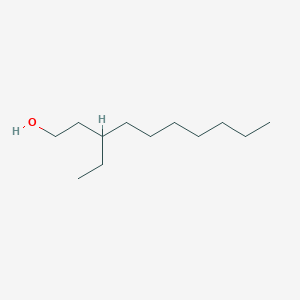

![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)

